1-(4-Hexylphenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hexylphenyl)-2,2-difluoroethanone is an organic compound belonging to the class of benzoyl derivatives It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a difluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hexylphenyl)-2,2-difluoroethanone typically involves the introduction of the hexyl group to the phenyl ring followed by the incorporation of the difluoroethanone moiety. One common method involves the Friedel-Crafts acylation of 4-hexylbenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hexylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoroethanone moiety to alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-hexylbenzoic acid or 4-hexylbenzophenone.
Reduction: Formation of 1-(4-hexylphenyl)-2,2-difluoroethanol or 1-(4-hexylphenyl)ethane.
Substitution: Formation of halogenated derivatives such as 4-hexyl-2,2-difluoro-1-bromoethanone.
Scientific Research Applications
1-(4-Hexylphenyl)-2,2-difluoroethanone has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of organic electronic devices, such as organic solar cells and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4-Hexylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The difluoroethanone moiety can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. Additionally, the hexyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic environments and biological membranes.
Comparison with Similar Compounds
1-(4-Hexylphenyl)-2,2-difluoroethanone can be compared with other benzoyl derivatives and difluoroethanone compounds:
Similar Compounds:
Uniqueness: The presence of both the hexyl group and the difluoroethanone moiety in this compound imparts unique chemical and physical properties, such as enhanced lipophilicity and reactivity. These features distinguish it from other similar compounds and make it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-difluoro-1-(4-hexylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(17)14(15)16/h7-10,14H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVDHZLUWKELSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.